molecular formula C10H14ClFN2O B3309951 3-Fluoro-4-morpholinoaniline hydrochloride CAS No. 94442-23-6

3-Fluoro-4-morpholinoaniline hydrochloride

Cat. No.: B3309951
CAS No.: 94442-23-6
M. Wt: 232.68
InChI Key: GPRPSSVBSBPDCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-morpholinoaniline hydrochloride typically involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group. The process can be summarized as follows :

    Substitution Reaction: Morpholine reacts with 1,2-difluoro-4-nitrobenzene under neat conditions to form 4-(2-fluoro-4-nitrophenyl)morpholine.

    Reduction Reaction: The nitro group in 4-(2-fluoro-4-nitrophenyl)morpholine is reduced using iron and ammonium chloride (Fe/NH4Cl) to yield 3-fluoro-4-morpholinoaniline.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yields and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing efficient purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-morpholinoaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 3-fluoro-4-morpholinoaniline, such as sulfonamides and carbamates, which exhibit significant antimicrobial activity .

Mechanism of Action

The mechanism of action of 3-fluoro-4-morpholinoaniline hydrochloride and its derivatives involves the inhibition of bacterial topoisomerase II gyrase, an enzyme critical for DNA replication. Molecular docking studies have shown that these compounds bind to the active site of the enzyme, forming hydrogen bonds with surrounding amino acids, thereby inhibiting its activity . This mechanism is similar to that of linezolid, which also targets bacterial protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-morpholinoaniline hydrochloride is unique due to the presence of both a fluorine atom and a morpholine ring, which confer distinct chemical reactivity and biological activity. These features make it a valuable intermediate in the synthesis of various pharmaceutical and industrial compounds .

Properties

IUPAC Name

3-fluoro-4-morpholin-4-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRPSSVBSBPDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677610
Record name 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94442-23-6, 2689-38-5
Record name Benzenamine, 3-fluoro-4-(4-morpholinyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94442-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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